
Cyclooctanecarbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctanecarbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclooctane, where a carbonyl chloride group is attached to the cyclooctane ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: Cyclooctanecarbonyl chloride can be synthesized through the reaction of cyclooctanecarboxylic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of cyclooctanecarboxylic acid and thionyl chloride through a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Cyclooctanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclooctanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to cyclooctylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: React under mild conditions to form amides.
Alcohols: React under reflux conditions to form esters.
Water: Hydrolysis occurs readily at room temperature.
Reducing Agents: Reduction typically requires anhydrous conditions and low temperatures.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Cyclooctanecarboxylic Acid: Formed from hydrolysis.
Cyclooctylmethanol: Formed from reduction.
科学研究应用
Cyclooctanecarbonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: Used in the production of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of cyclooctanecarbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with specific molecular targets and pathways in biological systems.
相似化合物的比较
Cyclohexanecarbonyl Chloride: Similar structure but with a six-membered ring instead of an eight-membered ring.
Cyclopentanecarbonyl Chloride: Contains a five-membered ring.
Cycloheptanecarbonyl Chloride: Contains a seven-membered ring.
Uniqueness: Cyclooctanecarbonyl chloride is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
属性
CAS 编号 |
73093-24-0 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC 名称 |
cyclooctanecarbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI 键 |
JZUOKBJJPAMFHW-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


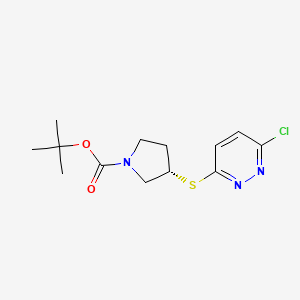
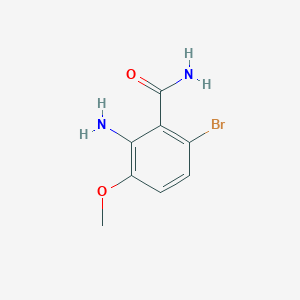
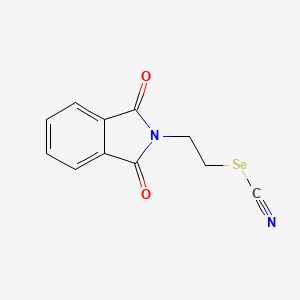
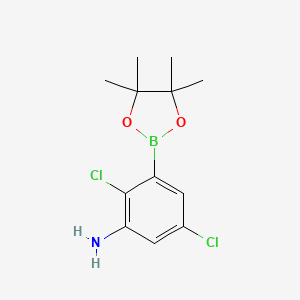
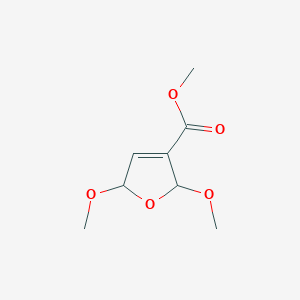
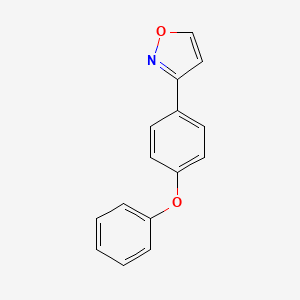
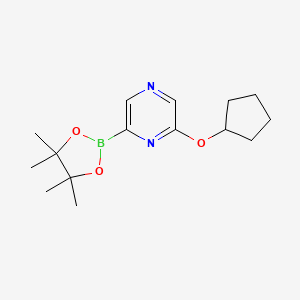
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
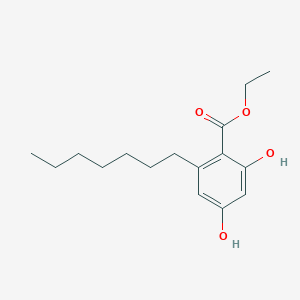
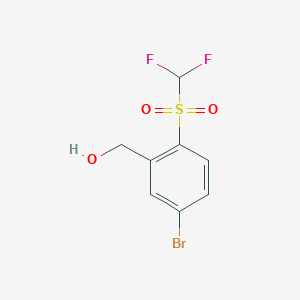

![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
